molecular formula C16H14FNO2S3 B2715571 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide CAS No. 2034606-19-2

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Cat. No.: B2715571
CAS No.: 2034606-19-2
M. Wt: 367.47
InChI Key: FUVXDPSALIVJHL-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the fluorophenyl intermediate:

    Synthesis of the thiophene intermediates: Thiophene rings are synthesized through the Paal-Knorr synthesis or other cyclization reactions.

    Coupling reactions: The fluorophenyl and thiophene intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the methanesulfonamide group: This step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the thiophene rings can participate in electron-rich interactions. The methanesulfonamide moiety can form hydrogen bonds with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. The combination of the fluorophenyl group with the thiophene rings and methanesulfonamide moiety provides a distinct structural framework that can be leveraged for various applications.

Biological Activity

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide, with the CAS number 2034606-19-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenyl group and two thiophene rings, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C16_{16}H14_{14}FNO2_2S3_3
  • Molecular Weight : 367.5 g/mol
  • Structure : The compound consists of a methanesulfonamide core linked to a fluorophenyl and thiophene moieties, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiophene and sulfonamide groups often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds:

  • Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrate that certain thiophene derivatives promote cytochrome c release and caspase activation, leading to programmed cell death .
CompoundIC50_{50} (μM)Mechanism of Action
SK2280.20 - 2.58Apoptosis via mitochondrial pathway
Other Thiophene DerivativesVariesInhibition of tyrosine kinase receptors

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The incorporation of thiophene rings may enhance this activity:

  • Research Findings : Compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens, indicating that this compound could also exhibit such effects .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, a study reported the growth inhibition of A549 lung cancer cells with an IC50_{50} value of around 1 μM .
  • In Vivo Efficacy : Animal model studies are essential for confirming the therapeutic potential. Preliminary results suggest that thiophene-containing sulfonamides can significantly reduce tumor size in xenograft models without severe side effects .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S3/c17-14-5-2-1-4-13(14)11-23(19,20)18-16(12-7-9-21-10-12)15-6-3-8-22-15/h1-10,16,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXDPSALIVJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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